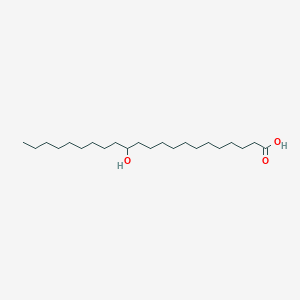

13-Hydroxydocosanoic acid

Description

Contextualization within Lipid Biochemistry and Hydroxy Fatty Acid Research

Lipids are a diverse group of molecules that play crucial roles in biological systems, including energy storage, structural components of cell membranes, and signaling molecules. Within this broad class, hydroxy fatty acids (HFAs) represent a specialized subgroup characterized by the presence of one or more hydroxyl groups along their hydrocarbon chain. This structural modification significantly influences their polarity and their interactions with other molecules, leading to a wide array of biological functions. ontosight.ai

HFAs are involved in various physiological and pathological processes. ebi.ac.uk Research in this area is active, with scientists continually uncovering new roles for these fascinating molecules. 13-Hydroxydocosanoic acid, as a C22 hydroxy fatty acid, is a notable member of this class. ebi.ac.ukebi.ac.uk Its study contributes to a deeper understanding of how hydroxylation at a specific position on a long-chain fatty acid can dictate its biological activity and potential applications.

Historical Perspectives on the Discovery and Initial Characterization of this compound

The discovery of this compound is closely tied to the study of microbial lipids. In 1968, scientists A. P. Tulloch and J. F. T. Spencer, in collaboration with M. H. Deinema, identified a novel glycolipid produced by the yeast Candida bogoriensis (later renamed Rhodotorula bogoriensis). cdnsciencepub.comnih.govcdnsciencepub.com This yeast, originally isolated from the leaf surface of a shrub in Indonesia, was found to secrete significant quantities of an acidic glycolipid. cdnsciencepub.com

Through detailed chemical analysis, they determined that the principal component of this glycolipid was a sophorosyl hydroxy fatty acid. Saponification of this glycolipid yielded a previously uncharacterized hydroxy fatty acid, which they identified as this compound. cdnsciencepub.com Their initial characterization involved determining its melting point and using oxidative cleavage to pinpoint the location of the hydroxyl group at the 13th carbon. cdnsciencepub.com Interestingly, they noted that the hydroxy acid portion likely possessed the L-configuration, a finding that was later confirmed. cdnsciencepub.comcdnsciencepub.com This was significant because most naturally occurring long-chain hydroxy acids known at the time had the D-configuration. cdnsciencepub.com

Subsequent research further elucidated the structure of the glycolipid from which this compound was derived, identifying it as 13-[(2'-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]docosanoic acid 6',6"-diacetate. cdnsciencepub.com These early investigations laid the groundwork for future studies into the biosynthesis and biological significance of this compound and its derivatives.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C22H44O3 | ebi.ac.uknih.gov |

| Average Mass | 356.58296 g/mol | ebi.ac.uk |

| Monoisotopic Mass | 356.32905 Da | ebi.ac.uk |

| Melting Point | 87-87.5 °C | chemicalbook.com |

| Boiling Point | 487.5±18.0 °C (Predicted) | chemicalbook.com |

| Density | 0.928±0.06 g/cm³ (Predicted) | chemicalbook.com |

| pKa | 4.78±0.10 (Predicted) | chemicalbook.com |

Detailed Research Findings

Biosynthesis

The biosynthesis of this compound is a key area of research, particularly in the context of the yeast Rhodotorula bogoriensis. This organism is a known producer of sophorolipids, which are glycolipids containing this compound as their lipid moiety. bohrium.comnih.gov The production of these sophorolipids, and by extension this compound, is influenced by the composition of the growth medium. For instance, the yield of the diacetylated sophoroside of this compound is significantly affected by the concentrations of glucose and yeast extract. nih.gov

The enzymatic pathway for the synthesis of the sophoroside of this compound has been studied. An important enzyme in this process is 13-hydroxydocosanoate (B1256354) 13-beta-glucosyltransferase. wikipedia.org This enzyme catalyzes the transfer of a glucose molecule from UDP-glucose to 13-hydroxydocosanoate, forming 13-beta-D-glucosyloxydocosanoate. wikipedia.org This is a critical step in the assembly of the final sophorolipid (B1247395). Research has also identified acetyltransferases that are involved in the subsequent acetylation of the sophorolipid. bohrium.com

Biological Role

While the precise biological roles of free this compound are still being fully elucidated, its function as a component of sophorolipids is well-documented. These sophorolipids, produced by yeasts like Rhodotorula bogoriensis, act as biosurfactants. bohrium.com The presence of both a hydrophilic sugar component and a hydrophobic fatty acid tail, in this case, this compound, gives these molecules their surface-active properties. evitachem.com

There is also interest in the potential biological activities of this compound and its derivatives. For instance, sophorolipids containing this compound have demonstrated antimicrobial activity. nih.gov One study found that these sophorolipids were more effective against Propionibacterium acnes than sophorolipids containing oleic acid. nih.gov Additionally, some research has suggested a potential role for inhibitors of histone deacetylases (HDACs), which can be structurally related to hydroxy fatty acids, in the context of arthritis, though this is an area of ongoing investigation. uni.lu

Properties

CAS No. |

13980-16-0 |

|---|---|

Molecular Formula |

C22H44O3 |

Molecular Weight |

356.6 g/mol |

IUPAC Name |

13-hydroxydocosanoic acid |

InChI |

InChI=1S/C22H44O3/c1-2-3-4-5-9-12-15-18-21(23)19-16-13-10-7-6-8-11-14-17-20-22(24)25/h21,23H,2-20H2,1H3,(H,24,25) |

InChI Key |

BYCZEMFWXYCUSJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(CCCCCCCCCCCC(=O)O)O |

Canonical SMILES |

CCCCCCCCCC(CCCCCCCCCCCC(=O)O)O |

Synonyms |

13-hydroxydocosanoic acid |

Origin of Product |

United States |

Biological Occurrence and Distribution

Microbial Sources of 13-Hydroxydocosanoic Acid

A variety of microorganisms are known to synthesize this compound, often as a precursor to more complex secondary metabolites. These microbial factories include specific genera and species of bacteria, as well as several fungal and yeast strains.

The production of this compound is well-documented in certain yeast species, where it often serves as the lipid moiety for the synthesis of sophorolipids, a class of biosurfactants.

Pseudohyphozyma bogoriensis (formerly known as Candida bogoriensis): This yeast is a significant producer of sophorolipids derived from this compound.

Candida bogoriensis : This species is a known producer of a sophorolipid (B1247395) where this compound is linked to the disaccharide sophorose.

Rhodotorula bogoriensis : This yeast is also associated with the production of sophorolipids, which are glycolipids containing this compound.

| Fungal/Yeast Strain | Associated Product |

|---|---|

| Pseudohyphozyma bogoriensis | Sophorolipids |

| Candida bogoriensis | Sophorolipids |

| Rhodotorula bogoriensis | Sophorolipids |

At present, there is no specific scientific evidence to confirm the natural occurrence of this compound in algal or other protist species. While these organisms are known to produce a diverse range of fatty acids, the presence of this specific long-chain hydroxy fatty acid has not been reported in the existing literature.

Presence in Non-Human Animal Systems

Beyond the microbial world, this compound has been identified in the biological systems of at least one insect species, suggesting a specialized physiological or structural role.

The primary non-human animal source of this compound is the Eastern honey bee, Apis cerana. This compound is a constituent of beeswax, the complex substance secreted by worker bees to construct the honeycomb. While the exact concentration can vary, it is understood to be a component of the intricate mixture of esters, fatty acids, and other compounds that give beeswax its unique properties.

Detailed comparative studies on the distribution of this compound across different species are limited. While the general composition of beeswax is known to vary between different species of honeybees, specific data on the relative abundance of this compound is not extensively documented. Further research is required to understand the interspecies variations in the distribution of this particular fatty acid.

Occurrence in Plant Kingdom

Long-chain fatty acids are fundamental components of plant lipids, serving various structural and signaling roles. While the presence of common fatty acids is well-documented across a vast array of plant species, information regarding the distribution of less common fatty acids, such as this compound, is more limited. Hydroxylated fatty acids, in general, are known constituents of plant lipids, often found in cutin and suberin, which are protective outer layers of plants. However, specific data detailing the widespread occurrence of this compound across the plant kingdom is not extensively available in current scientific literature. Its presence is likely to be species-specific and may depend on the particular tissue and developmental stage of the plant.

Scientific investigations into the lipid composition of various plants have identified a wide range of fatty acids. However, direct evidence for the presence of this compound in Musa acuminata (banana) leaves and Daucus carota (carrot) roots has not been explicitly reported in the available research.

Similarly, analyses of carrot roots have focused on their rich content of carotenoids, phenolic compounds, and common fatty acids. nih.govcabidigitallibrary.orgmdpi.com While the presence of polyunsaturated fatty acids has been noted for their health benefits, specific long-chain hydroxylated fatty acids like this compound have not been identified as major components in the published lipid profiles of carrot roots.

Table 1: Investigated Plant Species and Tissues for this compound

| Plant Species | Tissue | Presence of this compound |

|---|---|---|

| Musa acuminata | Leaves | Not Reported |

The specific role of this compound in plant lipidomes is not well-defined due to the limited information on its occurrence. However, the function of hydroxylated fatty acids in plants can provide some context. Plant lipidomes are complex and dynamic, with different lipid molecules playing distinct roles in energy storage, membrane structure, and signaling. nih.gov

Hydroxylated fatty acids are key monomers of the biopolymers cutin and suberin, which form protective barriers on the surfaces of leaves, stems, roots, and seeds. These barriers are crucial for preventing water loss, protecting against UV radiation, and defending against pathogens. The position of the hydroxyl group on the fatty acid chain can influence the physical properties and functionality of these polymers.

In addition to their structural roles, some hydroxylated fatty acids and their derivatives, known as oxylipins, act as signaling molecules in plant defense responses to biotic and abiotic stress. nih.gov These molecules can modulate gene expression and trigger various physiological responses. Given its structure, it is plausible that this compound, if present, could be involved in similar protective and signaling pathways. However, without direct experimental evidence, its precise role remains speculative.

Biosynthesis and Biotransformation Pathways

Enzymology of 13-Hydroxydocosanoic Acid Synthesis

The enzymatic machinery responsible for the synthesis of this compound is centered around the hydroxylation of a C22 fatty acid backbone. This critical step is catalyzed by specific oxidoreductases.

Research has identified cytochrome P450 monooxygenases (P450s or CYPs) as the pivotal enzymes in the hydroxylation of fatty acids for sophorolipid (B1247395) production. nih.govnih.gov In the sophorolipid-producing yeast Starmerella bombicola (formerly Candida bombicola), a key producer of sophorolipids derived from hydroxylated fatty acids, several members of the CYP52 gene family have been isolated and characterized. nih.govnih.gov

These heme-thiolate proteins form a hydroxylase complex with an associated NADPH-cytochrome P450 reductase, which facilitates the transfer of electrons from NADPH to the P450 enzyme. nih.gov This complex is responsible for the initial and often rate-limiting step of terminal (ω) or sub-terminal (ω-1) oxidation of n-alkanes and fatty acids. nih.gov Specifically, the enzyme CYP52M1 has been identified as the primary catalyst for the hydroxylation of long-chain fatty acids that are subsequently incorporated into sophorolipids. nih.govnih.gov While other P450s like CYP52E3 and CYP52N1 exist in S. bombicola, their activity is more closely linked to alkane metabolism rather than sophorolipid synthesis. nih.gov

| Enzyme (Gene) | Enzyme Family | Primary Function | Relevance to Sophorolipid Synthesis |

|---|---|---|---|

| CYP52M1 | Cytochrome P450 Monooxygenase | Hydroxylation of C16-C20 fatty acids | Directly involved and essential for producing the hydroxylated fatty acid precursors. nih.govnih.gov |

| CYP52E3 | Cytochrome P450 Monooxygenase | Alkane metabolism | No direct relevance determined. nih.gov |

| CYP52N1 | Cytochrome P450 Monooxygenase | Alkane metabolism | No direct relevance determined. nih.gov |

| NADPH-cytochrome P450 reductase | Reductase | Electron transfer to CYP52 enzymes | Essential partner protein for CYP52M1 activity. nih.gov |

The substrate specificity of the enzymes involved is a critical determinant of the final structure of the hydroxylated fatty acid. Functional analysis of CYP52M1 from S. bombicola revealed a preference for C16 to C20 fatty acids. nih.gov The reaction mechanism for P450 enzymes involves the activation of molecular oxygen to hydroxylate a non-activated C-H bond, a chemically challenging reaction that these enzymes perform with high regio- and stereoselectivity. nih.gov In the context of sophorolipid biosynthesis, this typically involves ω or ω-1 hydroxylation. The addition of specific fatty acid substrates to the fermentation medium can lead to the production of sophorolipids with corresponding fatty acid chains, indicating that the biosynthetic machinery can incorporate various precursors. ijstr.org For instance, feeding methyl ester of erucic acid (a C22:1 fatty acid) leads to the formation of sophorolipids containing a C22 chain, demonstrating the enzyme system's capacity to process very-long-chain fatty acids like docosanoic acid. ijstr.org

| Substrate | Chain Length | Observed Activity | Reference |

|---|---|---|---|

| Palmitic Acid | C16 | Preferentially oxidized | nih.gov |

| Stearic Acid | C18 | Preferentially oxidized | nih.gov |

| Arachidic Acid | C20 | Preferentially oxidized | nih.gov |

| Erucic Acid (Methyl Ester) | C22:1 | Incorporated into sophorolipids | ijstr.org |

The biosynthesis of this compound as a sophorolipid precursor is tightly regulated at the genetic level. Studies in S. bombicola have shown that the expression of the CYP52M1 gene is significantly upregulated during the production of sophorolipids. nih.gov This upregulation is a clear indicator of its central role in this specific metabolic pathway. In contrast, the expression of CYP52E3 and CYP52N1 is induced when the yeast is grown on alkanes, but not during sophorolipid synthesis. nih.gov

Precursor Metabolites and Metabolic Fluxes

The synthesis of this compound is deeply integrated into the central carbon metabolism of the cell, drawing precursors from fatty acid synthesis and elongation pathways.

This compound is not typically a free-standing metabolite but an intermediate in a larger biosynthetic pathway, such as that for sophorolipids. monarchinitiative.org Its formation begins with a long-chain fatty acid, which can either be supplied exogenously or built up within the cell through the fatty acid synthesis (FAS) and elongation (ELOVL) systems. biorxiv.org In yeasts like S. bombicola, oleic acid (C18:1) is a common starting precursor. This C18 fatty acid would need to undergo elongation to a C22 backbone (docosanoic acid or its unsaturated analogue) before the hydroxylation step. The fatty acid elongation process is a cyclical four-step reaction that adds two-carbon units from malonyl-CoA to the growing acyl chain. biorxiv.org Once the C22 fatty acid is formed, it becomes a substrate for the cytochrome P450 monooxygenase system (e.g., CYP52M1), which introduces the hydroxyl group at the C-13 position to yield this compound. nih.gov This hydroxylated fatty acid is then ready for subsequent glycosylation steps to form a sophorolipid. researchgate.net

Isotopic tracing is a powerful technique used to delineate metabolic pathways and quantify fluxes by tracking the incorporation of labeled atoms from a precursor into a final product. nih.gov While specific isotopic tracing studies exclusively detailing the biosynthesis of this compound are not widely documented, the principles have been extensively applied to fatty acid metabolism in various organisms. nih.govnih.govnih.gov

By feeding cells a 13C-labeled substrate, such as [U-13C]glucose, researchers can trace the path of the carbon atoms through glycolysis, the TCA cycle, and into acetyl-CoA, the building block for fatty acid synthesis. nih.gov Subsequent analysis of the fatty acids using mass spectrometry or NMR reveals the labeling patterns, which can be used to calculate the contribution of different precursors and the activity of various pathways (metabolic flux). nih.gov Similarly, feeding labeled fatty acids can track their elongation, desaturation, and hydroxylation. nih.gov Such studies could precisely determine the origin of the carbon backbone of this compound and quantify the flux of metabolites through the elongation and hydroxylation systems leading to its formation.

Catabolic and Biotransformation Pathways

The breakdown and transformation of this compound are crucial for its biological turnover and the formation of various metabolites. These processes are mediated by specific enzymatic systems within organisms and by a diverse array of microorganisms capable of utilizing this long-chain hydroxy fatty acid.

The catabolism of very-long-chain fatty acids (VLCFAs), such as this compound, is a complex process that primarily occurs within peroxisomes, specialized metabolic organelles. nih.govbritannica.com The principal pathway for the degradation of fatty acids is β-oxidation, a cyclical series of enzymatic reactions that sequentially shortens the acyl chain. britannica.com

The degradation of this compound is initiated by its activation to 13-hydroxydocos-CoA. This activated form then enters the peroxisomal β-oxidation spiral. The process involves four core enzymatic reactions:

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond, yielding an enoyl-CoA.

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyacyl-CoA.

Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

Thiolysis: A thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. bu.edu

This cycle is repeated until the fatty acid is completely broken down. The presence of the hydroxyl group at the C-13 position of docosanoic acid necessitates specific enzymatic machinery to handle this modification during the β-oxidation process, although the precise enzymes involved in the degradation of this specific molecule are not extensively characterized. The acetyl-CoA generated can then be transported to the mitochondria for further oxidation in the citric acid cycle to produce energy. bu.edu

Table 1: Key Enzyme Classes in the β-Oxidation of Very-Long-Chain Fatty Acids

| Enzyme Class | Function | Cellular Location |

| Acyl-CoA Dehydrogenase | Introduces a double bond in the fatty acyl-CoA chain. | Peroxisome |

| Enoyl-CoA Hydratase | Adds a water molecule to the double bond. | Peroxisome |

| Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group to a keto group. | Peroxisome |

| Thiolase | Cleaves the shortened fatty acyl-CoA chain to release acetyl-CoA. | Peroxisome |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Microorganisms, including a wide variety of bacteria and fungi, are known for their capacity to metabolize and transform fatty acids, including hydroxylated forms. nih.gov These biotransformation processes are of significant interest due to their potential for producing novel bioactive compounds and value-added chemicals. frontiersin.orgmedcraveonline.commedcraveonline.com The reactions catalyzed by microbial enzymes are diverse and include oxidation, reduction, hydroxylation, and lactonization. nih.govmedcraveonline.com

While specific studies on the microbial biotransformation of this compound are limited, the metabolic pathways for other long-chain hydroxy fatty acids provide insights into potential products. For instance, bacteria such as Lactobacillus species are known to convert oleic acid into 10-hydroxystearic acid. researchgate.net Furthermore, some microorganisms can further oxidize the hydroxyl group of a hydroxy fatty acid to a keto group, forming a keto-fatty acid. Another common transformation is the intramolecular esterification (lactonization) of γ- or δ-hydroxy fatty acids to form lactones, which are often valuable aroma compounds. researchgate.net

Fungi, particularly from the genera Aspergillus, Candida, and Rhizopus, possess a broad range of enzymes like lipases and cutinases that can act on fatty acids and their derivatives. nih.gov These enzymes can facilitate the hydrolysis of esters or the transformation of the fatty acid backbone. The catabolism of fatty acids in fungi like Aspergillus nidulans occurs via the β-oxidation pathway, with the resulting acetyl-CoA being utilized for energy through the glyoxalate cycle. nih.gov

Table 2: Potential Products of Microbial Biotransformation of Long-Chain Hydroxy Fatty Acids

| Microorganism Type | Potential Transformation | Product Class |

| Bacteria (e.g., Lactobacillus) | Hydroxylation | Hydroxy fatty acids |

| Bacteria (e.g., Pseudomonas) | Oxidation of hydroxyl group | Keto fatty acids |

| Yeast (e.g., Saccharomyces) | Lactonization | Lactones |

| Fungi (e.g., Aspergillus) | β-oxidation, Hydrolysis | Shortened fatty acids, Acetyl-CoA |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The specific products resulting from the microbial action on this compound would depend on the microorganism and the enzymatic systems it expresses. Further research is needed to isolate and characterize the specific metabolites produced.

Biological Functions and Roles in Non Human Systems

Structural and Constituent Roles

As a constituent of larger molecules, 13-HDA contributes to the formation of essential biological structures, influencing their physical and chemical properties.

13-Hydroxydocosanoic acid is a known building block for sophorolipids, a class of glycolipid biosurfactants produced by certain species of non-pathogenic yeasts, such as Rhodotorula bogoriensis and Candida apicola. nih.gov Sophorolipids consist of a hydrophilic sophorose sugar head (a dimer of glucose) linked to a hydrophobic fatty acid tail. dispersa.ca In the sophorolipids produced by Rhodotorula bogoriensis, the sophorose unit is attached to this compound. nih.gov

These sophorolipids can exist in two main forms: an acidic (open-ring) form and a lactonic (closed-ring) form. nih.govgoogle.com In the lactonic form, the carboxyl group of the fatty acid is internally esterified to the sophorose molecule. nih.gov The specific structure of the sophorolipid (B1247395), including the fatty acid component like 13-HDA, influences its physicochemical properties and biological activities. nih.govscielo.br Sophorolipids are produced extracellularly by these yeasts. nih.gov

Table 1: Examples of Sophorolipid-Producing Yeasts and their Fatty Acid Components

| Yeast Species | Fatty Acid Component in Sophorolipid | Reference |

|---|---|---|

| Rhodotorula bogoriensis | This compound | nih.gov |

| Candida apicola | This compound | nih.gov |

| Candida bombicola | Primarily C16 and C18 fatty acids | scielo.br |

| Starmerella bombicola | Primarily C16 and C18 fatty acids | frontiersin.org |

The incorporation of fatty acids into cellular membranes is a critical determinant of the membrane's biophysical properties, including its fluidity. nih.govwikipedia.org Membrane fluidity is influenced by the length and degree of saturation of the fatty acid chains within the lipid bilayer. nih.gov

Longer fatty acid chains, like the 22-carbon backbone of docosanoic acid, tend to decrease membrane fluidity due to increased van der Waals interactions between adjacent lipid tails, leading to a more ordered and rigid membrane structure. wikipedia.orgnih.gov As this compound is a saturated fatty acid, its incorporation into membrane lipids would contribute to a less fluid membrane compared to lipids containing shorter-chain or unsaturated fatty acids. libretexts.org The presence of a hydroxyl group along the fatty acid chain can also influence lipid packing and interactions within the membrane, potentially affecting its structure and permeability. While specific studies on the direct impact of 13-HDA on microbial membrane fluidity are not extensively detailed in the provided search results, the general principles of lipid biochemistry suggest its role in promoting a more structured membrane environment. nih.govtaylorandfrancis.com

Regulatory and Signaling Roles

Beyond its structural capacity, this compound and its derivatives are involved in signaling pathways and the regulation of cellular activities in various microorganisms.

In the context of plant-fungal symbiosis, certain fatty acids and their derivatives act as signaling molecules. nih.govmdpi.comunito.it Specifically, hydroxy fatty acids have been identified as compounds that can stimulate hyphal branching in arbuscular mycorrhizal (AM) fungi. researchgate.net This process is crucial for the successful colonization of host plant roots by the fungi. nih.gov

While the direct action of 13-HDA has not been singled out in the provided literature, related 2-hydroxy fatty acids have been shown to induce multiple lateral branches along the primary germ tubes of Gigaspora species, a type of AM fungi. researchgate.net This response suggests the presence of receptors in these fungi that can recognize hydroxy fatty acids, triggering a signaling cascade that leads to changes in hyphal morphology. researchgate.net This enhanced branching increases the probability of the fungus making contact with a host root, a critical step in establishing the mutualistic relationship. researchgate.net The signaling dialogue between plants and AM fungi is complex, involving various molecules like strigolactones and chitooligosaccharides. unito.itnih.govtaylorfrancis.com

Sophorolipids containing 13-HDA exhibit significant antimicrobial properties, thereby modulating the cellular processes of other microbes. nih.govscielo.br The antimicrobial activity of sophorolipids is often dependent on their structure, with the lactonic forms generally showing higher activity. nih.govnih.govfrontiersin.org

The primary mechanism of action for the antimicrobial activity of sophorolipids is the disruption of the cell membrane. nih.govscielo.brscielo.br They can alter the permeability of the cell membrane, leading to the leakage of cytoplasmic contents and ultimately inhibiting microbial growth. scielo.brfrontiersin.org This activity has been observed against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govscielo.br Sophorolipids have been shown to be particularly effective against Gram-positive bacteria. scielo.brnih.gov The specific fatty acid component of the sophorolipid can influence its antimicrobial efficacy. scielo.brscielo.br

Table 2: Antimicrobial Activity of Sophorolipids

| Target Organism Type | Proposed Mechanism of Action | References |

|---|---|---|

| Gram-positive bacteria | Disruption of cell membrane permeability, leading to leakage of intracellular contents. | scielo.brscielo.brfrontiersin.org |

| Gram-negative bacteria | Alteration of cell membrane permeability. | scielo.brscielo.br |

| Fungi / Yeasts | Inhibition of mycelial growth and spore germination; disruption of cell membrane. | nih.gov |

Ecological and Inter-Species Interactions

The production of this compound-containing sophorolipids by certain yeasts has significant implications for their ecological niche and interactions with other species. The antimicrobial properties of these compounds can provide a competitive advantage by inhibiting the growth of other microorganisms in their environment. nih.gov

In soil ecosystems, the surface-active properties of sophorolipids can also play a role in nutrient availability and the remediation of contaminated soils. nih.gov As biosurfactants, they can increase the solubility and mobility of nutrients and other compounds in the soil.

The role of related hydroxy fatty acids in stimulating hyphal branching in AM fungi points to a potential role for 13-HDA in facilitating symbiotic relationships between fungi and plants. researchgate.net By influencing the pre-symbiotic growth of AM fungi, compounds like 13-HDA could indirectly impact plant health and nutrient acquisition in an ecosystem.

Despite a comprehensive search for scientific information, no specific research findings were identified regarding the biological functions and roles of This compound in non-human systems, specifically concerning its involvement in microbial biofilms, quorum sensing, its antagonistic or synergistic effects on other organisms, or its interactions with host microbiota in non-human animal models.

The current body of scientific literature does not appear to contain studies that have investigated these particular aspects of this compound. Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on this specific topic based on currently available research.

Further research would be required to elucidate the potential roles of this compound in these biological processes.

Chromatographic Techniques for Separation

Chromatography is the cornerstone for isolating this compound from other lipids and matrix components. The choice of technique is often dictated by the sample's complexity, the analyte's concentration, and the specific analytical goal, such as whether to analyze the free acid or its esterified forms.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids. However, due to the low volatility and high polarity of hydroxy fatty acids like this compound, direct analysis is not feasible. A crucial prerequisite for GC-MS analysis is a chemical derivatization step to convert the polar carboxyl and hydroxyl functional groups into more volatile and thermally stable esters and ethers, respectively.

For the analysis of the free acid, a two-step derivatization is common:

Esterification: The carboxylic acid group is converted into an ester, most commonly a methyl ester (Fatty Acid Methyl Ester or FAME), using reagents like BF₃/methanol or acidic methanol.

Silylation: The hydroxyl group is converted into a trimethylsilyl (TMS) ether using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

This derivatization significantly increases the analyte's volatility, allowing it to pass through the GC column. Once separated by the gas chromatograph, the derivatized molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum contains characteristic fragment ions that are used for structural confirmation. For instance, α-cleavage at the carbon atom bearing the TMS-ether group is a typical fragmentation pathway that helps to pinpoint the position of the original hydroxyl group along the fatty acid chain. researchgate.net Analysis of esterified forms, such as those in triglycerides or wax esters, first requires a hydrolysis or transesterification step to release the fatty acid before proceeding with derivatization and GC-MS analysis.

Table 1: Typical GC-MS Parameters for Derivatized this compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Derivatization Reagents | Esterification: BF₃/Methanol; Silylation: BSTFA | Increases volatility and thermal stability for GC analysis. |

| GC Column | Non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-WAX) capillary column | Separates analytes based on boiling point and polarity. |

| Injection Mode | Split/Splitless | Introduces the sample onto the column. |

| Oven Temperature Program | Ramped, e.g., 70°C to 280°C | Ensures separation of a wide range of fatty acid derivatives. |

| Carrier Gas | Helium | Transports the sample through the column. |

| MS Ionization Mode | Electron Impact (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum for identification. |

| MS Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan provides complete spectral data; SIM increases sensitivity for targeted quantification. |

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for lipid analysis, particularly in complex biological matrices like plasma, milk, or tissue extracts. mdpi.comnih.gov A key advantage of LC-MS is its ability to analyze many compounds, including this compound, in their native (underivatized) form, thus simplifying sample preparation and avoiding potential artifacts from derivatization reactions. mdpi.com

The technique typically employs reversed-phase chromatography, where the long alkyl chain of docosanoic acid provides strong retention on a C18 column. The mass spectrometer, usually equipped with an electrospray ionization (ESI) source, detects the deprotonated molecule [M-H]⁻ in negative ion mode. This provides high specificity and sensitivity. Tandem mass spectrometry (LC-MS/MS) further enhances selectivity by isolating the [M-H]⁻ precursor ion and fragmenting it to produce characteristic product ions, which are then used for quantification via Multiple Reaction Monitoring (MRM). chromatographyonline.com

Despite its advantages, LC-MS analysis in complex matrices is susceptible to "matrix effects," where co-eluting compounds can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. To overcome this, the use of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) is the gold standard, as it co-elutes and experiences the same matrix effects as the analyte.

Table 2: Comparison of LC-MS Approaches for this compound

| Feature | Reversed-Phase LC-MS (Native Form) | Reversed-Phase LC-MS (Derivatized) |

|---|---|---|

| Sample Preparation | Simpler (e.g., protein precipitation, liquid-liquid or solid-phase extraction). | Requires additional derivatization step (e.g., with 3-nitrophenylhydrazine). |

| Chromatography | Good retention on C18 columns. | Can improve peak shape and retention for shorter-chain acids. |

| Ionization Mode | Negative Ion ESI [M-H]⁻. | Typically Positive Ion ESI for charge-reversal tags, enhancing sensitivity. |

| Key Challenge | Ion suppression/enhancement (matrix effects). | Potential for incomplete derivatization or side reactions. |

| Mitigation Strategy | Use of stable isotope-labeled internal standards. | Use of stable isotope-labeled derivatizing agents and internal standards. |

| Primary Application | High-throughput screening, metabolomics. | Targeted, high-sensitivity quantitative analysis. |

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. It merges the benefits of both gas and liquid chromatography, offering high efficiency and fast separations. SFC is considered a "green" technology due to its significant reduction in the use of organic solvents compared to traditional HPLC.

For the analysis of lipids, including hydroxy fatty acids, SFC provides several advantages. The low viscosity and high diffusivity of the supercritical CO₂ mobile phase allow for rapid analysis times without generating high backpressure. Polar co-solvents (modifiers) such as methanol are typically added to the CO₂ to elute more polar analytes like this compound. SFC is particularly well-suited for chiral separations, which would be relevant if the stereochemistry of the hydroxyl group at the C-13 position were of interest. When coupled with mass spectrometry (SFC-MS), the technique provides sensitive and selective detection for quantitative applications.

Table 3: Potential SFC Parameters for this compound Separation

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Mobile Phase | Supercritical Carbon Dioxide (CO₂) with a polar modifier | CO₂ provides high diffusivity for fast separations; modifier is needed to elute polar analytes. |

| Modifier | Methanol or Ethanol (e.g., 5-30% gradient) | Increases mobile phase polarity to elute the hydroxy fatty acid. |

| Stationary Phase | C18, 2-Ethylpyridine, or chiral columns | Choice depends on whether achiral or chiral separation is required. |

| Column Temperature | 35 - 50 °C | Influences fluid density and analyte solubility. |

| Back Pressure | 100 - 150 bar | Maintains the CO₂ in its supercritical state. |

| Detector | Mass Spectrometer (MS), Evaporative Light Scattering Detector (ELSD) | MS provides high selectivity and structural information; ELSD is a universal detector for non-volatile compounds. |

Spectroscopic and Spectrometric Characterization

While chromatography separates the compound, spectroscopy and spectrometry are essential for its definitive identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. aocs.org For a compound like this compound, especially if it were a novel discovery or an intermediate in a newly identified metabolic pathway, NMR would be essential for confirming the exact position of the hydroxyl group.

¹H NMR: The proton attached to the carbon bearing the hydroxyl group (H-13) would produce a characteristic signal, typically a multiplet in the 3.6-4.0 ppm region. aocs.orgnih.gov The chemical shift and splitting pattern of this signal provide information about the neighboring protons.

¹³C NMR: The carbon atom bonded to the hydroxyl group (C-13) would have a distinct chemical shift, generally in the range of 70-75 ppm, which is highly diagnostic for a secondary alcohol. nih.gov

2D NMR Techniques: For complex molecules or to confirm connectivity, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy) would show the coupling between H-13 and its neighboring protons on C-12 and C-14.

HSQC (Heteronuclear Single Quantum Coherence) would directly correlate the H-13 proton signal with the C-13 carbon signal. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range (2-3 bond) correlations, for example, from H-13 to carbons C-11 and C-15, further cementing the structure. magritek.com

Table 4: Predicted Key NMR Chemical Shifts (δ) for this compound Methyl Ester (in CDCl₃)

| Atom/Group | Technique | Predicted Chemical Shift (ppm) | Significance |

|---|---|---|---|

| -COOH (as -COOCH₃) | ¹H NMR | ~3.67 (s, 3H) | Confirms methyl ester derivatization. |

| -CH₂-COO- (C2-H) | ¹H NMR | ~2.30 (t, 2H) | Protons alpha to the carbonyl group. |

| -CH(OH)- (C13-H) | ¹H NMR | ~3.65 (m, 1H) | Diagnostic proton signal for the position of the hydroxyl group. aocs.org |

| -CH(OH)- (C13) | ¹³C NMR | ~72 | Diagnostic carbon signal for the position of the hydroxyl group. nih.gov |

| -COOCH₃ | ¹³C NMR | ~174 | Carbonyl carbon of the methyl ester. |

High-Resolution Mass Spectrometry (HRMS), often coupled with Ultra-Performance Liquid Chromatography (UPLC) and utilizing analyzers like Quadrupole Time-of-Flight (QTOF), is a cornerstone of modern metabolomics. nih.gov This technology provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of a molecule's elemental formula. mdpi.commdpi.com

For this compound (C₂₂H₄₄O₃), the exact mass of its deprotonated ion [M-H]⁻ is 355.3218. HRMS can measure this mass with high precision, allowing it to be distinguished from other potential isobaric (same nominal mass) compounds with different elemental formulas. This capability is crucial in untargeted metabolomic studies where thousands of features are detected in a biological sample. lcms.czmdpi.com

In the context of metabolomic profiling, UPLC-QTOF-MS/MS is used to generate a comprehensive profile of metabolites in a sample. acs.orgnih.gov The workflow involves:

Detection: A high-resolution survey scan detects all ionizable compounds, including this compound, based on their accurate mass and retention time.

Identification: Putative identification is made by matching the accurate mass to a database. Confirmation is achieved through MS/MS fragmentation, where the observed fragment ions are compared to a spectral library or predicted fragmentation patterns.

Quantification: The relative abundance of the compound is determined by integrating the area of its chromatographic peak. This allows for comparisons between different sample groups (e.g., healthy vs. disease) to identify significant changes in metabolic pathways involving long-chain hydroxy fatty acids. nih.gov

Table 5: Use of High-Resolution Mass Spectrometry for Formula Determination

| Feature | This compound [M-H]⁻ | Potential Isobaric Interference |

|---|---|---|

| Molecular Formula | C₂₂H₄₃O₃⁻ | C₂₁H₄₃N₂O₂⁻ |

| Nominal Mass (integer) | 355 | 355 |

| Monoisotopic Exact Mass | 355.32177 | 355.33299 |

| Mass Difference (Da) | - | +0.01122 |

| Required Mass Resolution | > 32,000 | > 32,000 |

| Significance | HRMS can easily distinguish between these two formulas, preventing misidentification in a complex metabolomics sample. | A low-resolution instrument would not be able to differentiate these compounds based on mass alone. |

Biotechnological Production and Engineered Systems

Microbial Fermentation Strategies for Enhanced Yield

Microbial fermentation is a cornerstone of biotechnological production, utilizing whole-cell catalysts to convert renewable feedstocks into desired products. The efficiency of these processes hinges on both the inherent capabilities of the microorganism and the precise control of its growth environment.

The yeast Pseudohyphozyma bogoriensis (formerly known as Candida bogoriensis) is a notable natural producer of a sophoroside of 13-hydroxydocosanoic acid. This glycolipid, specifically 13-[(2'-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]docosanoic acid 6',6''-diacetate, is a major extracellular lipid synthesized by the organism. nih.gov The production of this compound is intrinsically linked to the yeast's metabolic state, which can be manipulated to enhance yields.

Research has shown that the synthesis of the this compound glycolipid is tightly regulated by the nutrient composition of the growth medium. nih.gov This regulation presents a key target for metabolic engineering and strain optimization. For instance, the yield of the glycolipid is significantly influenced by the concentrations of glucose and yeast extract. nih.gov While high glucose levels are favorable, elevated concentrations of yeast extract can suppress production. nih.gov This suggests that the carbon-to-nitrogen ratio is a critical factor. The activity of UDP-glucose:HDA glucosyltransferase, the initial enzyme in the glycosylation of this compound, is depressed in low-glucose media, directly impacting the final product yield. nih.gov Future strain engineering efforts could focus on deregulating these native control mechanisms, such as by overexpressing key biosynthetic enzymes or knocking out competing metabolic pathways to channel more precursors towards this compound synthesis.

**Table 1: Effect of Media Composition on this compound (HDA) Glycolipid Production by P. bogoriensis*** *Data derived from studies on the regulation of sophoroside production. nih.gov

| Glucose Conc. | Yeast Extract Conc. | Relative HDA Glycolipid Yield | Key Enzyme Activity (UDP-glucose:HDA glucosyltransferase) |

| 3% | 0.15% | High (>2 g/L) | Normal |

| 0.5% - 2.0% | 0.2% | Greatly Decreased | Depressed |

| 3% | 2% - 4% | Greatly Decreased | Not specified, but yield is low |

Beyond strain genetics, the optimization of the fermentation environment is crucial for maximizing productivity. Key parameters include the composition of the culture medium, pH, temperature, and oxygen supply. For aerobic organisms like P. bogoriensis, maintaining sufficient dissolved oxygen is critical for both cell growth and the energy-intensive synthesis of fatty acids.

The design of the bioreactor plays a central role in controlling these conditions at a large scale. While standard stirred-tank reactors are common, alternative designs like airlift fermenters have gained preference for certain applications due to their superior oxygen transfer rates, lower energy consumption, and reduced shear stress on cells. mdpi.com An airlift bioreactor, which uses the injection of compressed air to both aerate and mix the culture, can be particularly suitable. mdpi.com The design often includes a draft tube to create a defined liquid circulation pattern, ensuring homogeneity within the vessel. mdpi.com For a high-yield fermentation process producing this compound, a pilot-scale or industrial bioreactor would be designed to withstand sterilization temperatures (e.g., 150°C) and operating pressures, incorporating systems for precise control over temperature (via a cooling jacket), pH, and nutrient feeding. mdpi.com

Cell-Free Biocatalysis for Targeted Synthesis

Cell-free systems offer an alternative to whole-cell fermentation, circumventing issues related to cell membrane transport, competing metabolic pathways, and product toxicity. frontiersin.orgmq.edu.au By using isolated and purified enzymes, these systems allow for greater control over reaction conditions and can achieve higher product purity. frontiersin.org

In vitro enzymatic cascades involve combining multiple enzymes in a single reaction vessel to perform a series of sequential reactions without isolating intermediates. mdpi.com This approach is highly effective for synthesizing complex molecules from simple precursors. mdpi.comresearchgate.net A potential cell-free cascade for this compound could start from the more accessible precursor, docosanoic acid.

The key transformation would be the regioselective hydroxylation at the C-13 position. This can be achieved by a cytochrome P450 monooxygenase or another suitable hydroxylase. nih.gov Since these enzymes often require expensive cofactors like NADPH or NADH, the cascade must incorporate a cofactor regeneration system. nih.gov This is typically a secondary enzyme, such as glucose dehydrogenase or formate (B1220265) dehydrogenase, that recycles the oxidized cofactor (NADP+/NAD+) back to its reduced state using an inexpensive co-substrate like glucose or formate. nih.gov The complete system would thus consist of the hydroxylase, the regeneration enzyme, the fatty acid substrate, the co-substrate, and a catalytic amount of the cofactor, all combined in an optimized buffer solution. mdpi.com

To enhance the economic feasibility of cell-free catalysis, enzymes are often immobilized on solid supports. mdpi.com Immobilization improves enzyme stability, allows for easy separation of the catalyst from the product, and enables the reuse of expensive enzymes over multiple batches, significantly reducing costs. mdpi.com Common immobilization techniques include adsorption, covalent bonding, entrapment, and crosslinking. mdpi.com

For the synthesis of hydroxy fatty acids, lipases and hydroxylases are primary candidates for immobilization. nih.govmdpi.com For example, a hydroxylase responsible for producing this compound could be covalently bonded to a solid support like porous silica (B1680970) or a polymer resin. This immobilized biocatalyst could then be used in a packed-bed reactor, where the substrate solution flows through the reactor, is converted to the product, and exits, leaving the enzyme retained within the column for continuous operation. Such systems prevent enzyme loss and enhance operational stability under industrial conditions. mdpi.com

Table 2: Common Enzyme Immobilization Techniques

| Method | Description | Advantages | Disadvantages |

| Adsorption | Enzyme binds to the support via weak forces (e.g., van der Waals, ionic interactions). mdpi.com | Simple, mild conditions, often preserves enzyme activity. | Enzyme can leach from the support; weak binding. |

| Covalent Bonding | Stable covalent bonds are formed between the enzyme and the support surface. mdpi.com | Strong binding prevents leaching; high stability. | Can cause conformational changes, reducing activity. |

| Entrapment | Enzyme is physically confined within a porous matrix (e.g., a gel or fiber). mdpi.com | Protects enzyme from harsh environments; generally applicable. | Mass transfer limitations for the substrate and product. |

| Crosslinking | Enzymes are linked to each other using a bifunctional reagent, forming aggregates. mdpi.com | High enzyme loading; carrier-free. | Can lead to diffusion limitations and activity loss. |

Genetic Engineering Approaches in Model Organisms

Model organisms like Escherichia coli and Saccharomyces cerevisiae are powerful platforms for producing non-native compounds due to their well-understood genetics and metabolism, and rapid growth. frontiersin.org Engineering these hosts to produce this compound involves introducing a heterologous biosynthetic pathway.

The core of this strategy is the expression of a gene encoding an enzyme capable of hydroxylating a long-chain fatty acid at the C-13 position. This would likely be a cytochrome P450 enzyme from a plant or another yeast species that naturally produces such compounds. To improve efficiency, further modifications are necessary:

Increasing Precursor Supply: Enhancing the native fatty acid synthesis pathway to produce more docosanoic acid, the direct precursor.

Blocking Degradation: Deleting genes involved in the β-oxidation pathway (e.g., fadD or fadE in E. coli), which would otherwise degrade the fatty acid precursor and the final product. frontiersin.org

Enhancing Transport: Overexpressing fatty acid transporter proteins (like FadL in E. coli) could improve the uptake of exogenously supplied precursors if needed. frontiersin.org

Optimizing Cofactor Availability: Ensuring a sufficient intracellular pool of the necessary cofactors (e.g., NADPH for P450 enzymes), potentially by engineering the host's central carbon metabolism. frontiersin.org

By combining these approaches, a model organism can be transformed into a customized microbial cell factory for the targeted synthesis of this compound from simple carbon sources like glucose. frontiersin.orgnih.gov

Pathway Reconstruction in Heterologous Hosts

The de novo biosynthesis of this compound in a non-native host organism requires the introduction and optimization of a heterologous enzymatic pathway. A key step in this process is the specific hydroxylation of a long-chain fatty acid precursor, docosanoic acid. The primary enzymes responsible for this bioconversion are cytochrome P450 monooxygenases (CYPs).

Key Enzymes and Host Selection:

The oleaginous yeast Starmerella bombicola (formerly Candida bombicola) is a natural producer of sophorolipids, which are glycolipids containing hydroxylated fatty acids, including a C22 variant. nih.gov Within this yeast, the CYP52 family of cytochrome P450 monooxygenases is responsible for the hydroxylation of long-chain fatty acids. nih.govnih.gov Specifically, CYP52M1 has been identified and characterized as an enzyme capable of oxidizing fatty acids ranging from C16 to C20. nih.govnih.gov While direct evidence for its activity on docosanoic acid (C22) is not extensively detailed in available literature, the substrate promiscuity within the CYP52 family suggests its potential for this conversion.

For heterologous production, robust and well-characterized industrial microorganisms such as Saccharomyces cerevisiae and Yarrowia lipolytica are often chosen as hosts. monash.eduresearchgate.netnih.gov Y. lipolytica, in particular, is an oleaginous yeast with a high capacity for fatty acid synthesis, making it an attractive chassis for producing fatty acid-derived molecules. nih.govnih.govmdpi.comresearchgate.netmdpi.com

Hypothetical Pathway in a Heterologous Host:

A theoretical pathway for the production of this compound in an engineered yeast host, such as Y. lipolytica, would involve the following steps:

Precursor Supply: Enhancement of the endogenous fatty acid synthesis pathway to increase the intracellular pool of the precursor, docosanoic acid (C22:0).

Hydroxylation: Heterologous expression of a suitable cytochrome P450 monooxygenase, such as an engineered variant of CYP52M1 from S. bombicola with improved activity towards docosanoic acid. This would also necessitate the co-expression of a compatible cytochrome P450 reductase (CPR) to ensure efficient electron transfer for the hydroxylation reaction. nih.govnih.gov

Accumulation: Engineering of downstream pathways to prevent the further metabolism or degradation of the produced this compound, thereby promoting its accumulation.

The table below summarizes the key genetic components that would be involved in the reconstruction of this pathway in a heterologous host.

| Gene/Enzyme | Source Organism (Example) | Function in Pathway |

| Fatty Acid Synthase (FAS) | Yarrowia lipolytica (native) | Elongation of fatty acid chains to produce docosanoic acid. |

| Cytochrome P450 (CYP52M1 variant) | Starmerella bombicola | Hydroxylation of docosanoic acid at the C-13 position. |

| Cytochrome P450 Reductase (CPR) | Starmerella bombicola or host native | Electron donor for the CYP-catalyzed hydroxylation. |

This table presents a hypothetical combination of enzymes for the production of this compound in a heterologous host.

CRISPR/Cas-mediated Gene Editing for Biosynthetic Pathway Modulation

The CRISPR/Cas system has emerged as a powerful tool for precise and efficient genome editing, enabling the targeted modification of biosynthetic pathways to enhance the production of desired compounds. researchgate.netnih.govfrontiersin.orgnih.gov In the context of this compound production, CRISPR/Cas technology can be applied in several strategic ways.

Strategies for Pathway Optimization:

Gene Knockout: To channel metabolic flux towards the production of this compound, competing pathways can be disrupted. For instance, in a host organism that naturally produces sophorolipids, the genes encoding glycosyltransferases responsible for attaching sugar moieties to the hydroxylated fatty acid could be knocked out. This would lead to the accumulation of the hydroxylated fatty acid intermediate. researchgate.netnih.gov Similarly, genes involved in the degradation of fatty acids via β-oxidation can be deleted to prevent the breakdown of the product. mdpi.com

Gene Integration and Overexpression: The heterologous genes required for the reconstructed pathway, such as the cytochrome P450 monooxygenase and its reductase, can be integrated into the host genome at specific loci that ensure high and stable expression. CRISPR/Cas-mediated integration allows for precise insertion, minimizing off-target effects and positional variations in gene expression. researchgate.netnih.gov

Promoter Engineering: The expression levels of key pathway genes can be fine-tuned by editing their promoter regions. CRISPR-based techniques can be used to introduce stronger or inducible promoters to control the expression of enzymes like the fatty acid synthase and the hydroxylase, thereby optimizing the metabolic flux.

The following table outlines potential gene targets for CRISPR/Cas9-mediated editing to enhance this compound production in an engineered host.

| Target Gene/Region | Editing Strategy | Desired Outcome |

| Glycosyltransferase Genes (e.g., ugtA1, ugtB1) | Knockout | Prevents sophorolipid (B1247395) formation, leading to accumulation of hydroxylated fatty acid. |

| β-oxidation Pathway Genes (e.g., POX) | Knockout | Prevents degradation of fatty acid precursors and the final product. |

| Promoter of CYP52M1 | Promoter Replacement/Engineering | Enhanced and controlled expression of the hydroxylating enzyme. |

| Genomic Safe Harbor Loci | Gene Integration | Stable and high-level expression of heterologous pathway genes. |

This table illustrates potential applications of CRISPR/Cas9 for the modulation of a biosynthetic pathway for this compound.

The strategic application of these biotechnological tools holds significant potential for the development of efficient and sustainable microbial processes for the production of this compound and other valuable long-chain hydroxy fatty acids. monash.eduresearchgate.netresearchgate.netengconfintl.org

Conclusion and Future Research Directions

Summary of Current Knowledge Gaps

Despite its identification as a precursor to sophorolipids, significant gaps persist in our understanding of 13-hydroxydocosanoic acid. The precise enzymatic pathways and regulatory networks governing its biosynthesis are not fully elucidated. While it is known to be an intermediate, its own potential biological activities, if any, remain largely unexplored. The factors that trigger its synthesis and the mechanisms that control its concentration within the cell are poorly understood. Furthermore, the full range of microorganisms capable of producing this specific hydroxy fatty acid has not been comprehensively cataloged. A major knowledge gap lies in the specifics of the hydroxylation step that introduces the hydroxyl group at the 13th carbon position of docosanoic acid, including the identification and characterization of the specific cytochrome P450 monooxygenases or other enzymes responsible.

Potential for Novel Biological Discoveries and Applications in Non-Human Systems (e.g., biomaterials, bio-based products)

The true potential of this compound lies in its role as a precursor to valuable bio-based products. monarchinitiative.org Its downstream derivatives, sophorolipids, are powerful biosurfactants with applications in bioremediation, cosmetics, and pharmaceuticals. mdpi.comresearchgate.net As a platform chemical, this compound could be foundational for the synthesis of a new generation of biomaterials. Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, makes it an ideal monomer for the creation of novel biopolyesters and other polymers with unique properties. These bio-based plastics could offer enhanced biodegradability and functionality compared to their petroleum-derived counterparts. Furthermore, its structure could be leveraged to produce specialty lubricants, emulsifiers, and coatings for various industrial uses, contributing to a more sustainable and circular bioeconomy. researchgate.net

Table 1: Potential Applications of this compound Derivatives

| Application Area | Potential Product | Function |

| Bioremediation | Sophorolipid (B1247395) Biosurfactants | Enhance the degradation of hydrocarbon pollutants in soil and water. |

| Cosmetics & Pharma | Glycolipid Emulsifiers | Create stable emulsions for creams, lotions, and drug delivery systems. researchgate.net |

| Biomaterials | Biopolyesters | Serve as a monomer for biodegradable plastics with tailored properties. |

| Industrial Chemicals | Bio-lubricants | Act as a base for high-performance, environmentally friendly lubricants. |

Integration with Systems Biology and Omics Approaches (e.g., lipidomics, metabolomics)

To fully understand the role and regulation of this compound, its study must be integrated into a broader systems biology context. Omics technologies are crucial for achieving this holistic view.

Lipidomics: This approach can precisely quantify the levels of this compound and other related lipids within yeast cells under various growth conditions. researchgate.netcreative-proteomics.com This allows researchers to map the dynamic changes in the cellular lipidome and understand how the synthesis of this specific fatty acid is connected to the broader network of lipid metabolism. nih.govnih.gov For instance, lipidomic analysis can reveal how different carbon sources or environmental stressors impact its production. plos.org

Metabolomics: By analyzing the complete set of metabolites, researchers can identify precursors, downstream products, and interconnected metabolic pathways. This can help to pinpoint regulatory nodes and potential targets for metabolic engineering to improve the yield of this compound and its derivatives.

Genomics and Transcriptomics: Sequencing the genomes of producing organisms and analyzing their gene expression profiles can help identify the genes encoding the enzymes responsible for biosynthesis. This information is fundamental for understanding the genetic regulation of the pathway and for targeted genetic modification.

By combining these omics approaches, a comprehensive model of this compound metabolism can be constructed. This will not only fill the current knowledge gaps but also accelerate the development of optimized microbial cell factories for the sustainable production of valuable bio-based chemicals and materials.

Q & A

Q. How should researchers structure manuscripts to highlight the novelty of this compound findings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.